4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-8-4-2-1-3-7(8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFAMVMZJHWLJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC=CC=C3Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that similar compounds utilize a radical approach in their interaction with targets. This interaction can lead to significant transformations, such as formal anti-Markovnikov alkene hydromethylation.
Biological Activity
4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H10ClN3O2
- Molecular Weight : 273.70 g/mol
Research indicates that the compound functions primarily as an inhibitor of specific kinases. Kinases are crucial for various cellular processes including cell division and metabolism. The binding affinity and selectivity of this compound towards different kinases have been evaluated through structure-activity relationship (SAR) studies.
Inhibitory Activity
In vitro studies have shown that this compound exhibits significant inhibitory effects on several cancer cell lines. For instance:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for various cell lines have been reported to be in the low micromolar range, indicating potent cytotoxicity.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Cytotoxicity | Exhibits significant growth inhibition in various cancer cell lines. |
| Kinase Inhibition | Selectively inhibits Aurora kinases with a binding affinity confirmed by X-ray crystallography studies. |
| Anti-inflammatory Effects | Potentially reduces inflammation markers in cellular assays. |
Case Studies
- Cytotoxicity Assessment : A study demonstrated that the compound effectively inhibited the proliferation of human gastric cancer cells with an IC50 value of approximately 1.07 µg/mL. This suggests a promising therapeutic potential against gastric cancer.
- Kinase Selectivity Profiling : Further investigations showed that the compound selectively inhibited Aurora A and B kinases. The inhibition rates were quantified at different concentrations (10 μM), displaying inhibition rates ranging from 10% to over 22% for various kinases including CDK1/CyclinA2 and FGFR1.
Structure-Activity Relationship (SAR)
The SAR analysis highlighted the importance of specific functional groups in determining the biological activity of the compound. Modifications to the chlorophenyl group and carboxylic acid moiety significantly influenced both potency and selectivity against targeted kinases.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the field of oncology and infectious diseases.
Anticancer Activity
Research has indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit anticancer properties. For instance:
- A study demonstrated that similar compounds could inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A derivative of imidazo[4,5-c]pyridine was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.
Antimicrobial Properties
The compound's ability to interact with microbial enzymes presents opportunities in developing new antibiotics.
- Case Study : Research on related compounds highlighted their effectiveness against resistant strains of bacteria.
Pharmacological Applications
The pharmacological profile of 4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid suggests it may act as a modulator of various biological pathways.
Enzyme Inhibition
Preliminary studies indicate that this compound could inhibit enzymes such as cyclooxygenase (COX), which is pivotal in inflammatory responses.
- Data Table : Enzyme inhibition studies show varying degrees of inhibition across different concentrations.
| Concentration (µM) | % Inhibition COX-1 | % Inhibition COX-2 |
|---|---|---|
| 10 | 30% | 25% |
| 50 | 55% | 50% |
| 100 | 80% | 75% |
Material Science Applications
In addition to its biological applications, the compound's unique structure can be utilized in material sciences for developing novel materials with specific electronic properties.
Organic Electronics
The imidazo[4,5-c]pyridine framework is being explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Case Study : Research has shown that incorporating this compound into polymer matrices enhances charge transport properties.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Core Structure Modifications
Key Observations
Fluorine (4-Fluorophenyl Analog): Enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius . Methoxy (2-Methoxyphenyl Analog): Electron-donating properties may reduce oxidative metabolism, extending half-life .
Biological Activity: PD123319, a dimethylamino/diphenylacetyl analog, demonstrates potent AT₂ receptor antagonism . The target compound’s 2-chlorophenyl substitution may shift receptor selectivity or potency compared to PD123317. Halogenated analogs (e.g., bromo-fluoro derivatives) are often explored in structure-activity relationship (SAR) studies to optimize binding affinity .
Synthetic Accessibility :
- PD123319 requires multi-step synthesis with chiral resolution , whereas simpler analogs like the 4-fluorophenyl derivative may be synthesized via direct coupling reactions .
Preparation Methods
Cyclocondensation of Pyridine-Amino Derivatives
Building on methodologies developed for analogous imidazo-pyrazolo-pyridines, the reaction of N-protected 4-aminopyridine derivatives with α-keto acids under acidic conditions facilitates imidazole ring formation. For instance, creatinine-mediated cyclocondensation in refluxing acetic acid with pyrrolidine catalysis achieves ring closure efficiencies of 54–70%. Critical parameters include:
-
Temperature : Optimal at 110–120°C for 12–18 hours
-
Catalyst loading : 5–10 mol% pyrrolidine
-
Acid mediator : Glacial acetic acid preferred over protic alternatives
This method benefits from readily available starting materials but requires careful Boc-group management to prevent premature deprotection.
Halo-Ketone Mediated Cyclization
Adapting imidazopyridine synthesis protocols, treatment of 2-amino-5-halopyridines with 3-chloro-2-butanone in cyclohexanone at 80–100°C induces tandem alkylation-cyclization. Key advantages include:
-
Solvent effects : Cyclohexanone enhances reaction rate 3-fold compared to dioxane
-
Yield optimization : 68–72% isolated yield through gradient heating (70°C → 100°C over 6h)
-
Scalability : Demonstrated at 5L scale with consistent purity (>98% HPLC)
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | Na₂CO₃ (2.0 eq) |
| Solvent | DME/H₂O (5:1) |
| Temperature | 60–80°C |
| Time | 2–6 hours |
This protocol achieves 72–85% coupling efficiency with 2-chlorophenylboronic acid, minimizing homocoupling byproducts to <5%. Sequential halogen substitution strategies prove effective when multiple reactive sites exist, preferentially reacting iodine before chlorine at 60°C.
Direct Arylation via C-H Activation
Emerging methodologies utilize Pd(OAc)₂/N-heterocyclic carbene catalysts for direct C4 functionalization of preformed imidazo[4,5-c]pyridine cores. While currently yielding 45–55%, this approach eliminates pre-functionalization steps, showing promise for streamlined synthesis.
Carboxylic Acid Group Installation
Positional control of the carboxyl group at C6 employs three distinct strategies:
Late-Stage Oxidation
Oxidation of 6-methyl precursors using KMnO₄ in acidic medium (H₂SO₄/H₂O, 1:3) at 90°C achieves 65–70% conversion. Limitations include:
-
Over-oxidation to CO₂ with extended reaction times (>8h)
-
Incompatibility with acid-sensitive protecting groups
Directed Lithiation-Carboxylation
Adapting tetrahydroimidazo[4,5-c]pyridine syntheses, sequential treatment with LDA at -78°C followed by CO₂ quenching installs the carboxylic acid with 82% regioselectivity. Key considerations:
-
Optimal silyl protection (TBDMS) of adjacent hydroxyl groups
-
Strict temperature control (-78°C ± 2°C) to prevent ring-opening
Curtius Rearrangement of Azides
Modifying pyrazolo[4,3-b]pyridine methods, diphenylphosphoryl azide-mediated rearrangement of 6-azido intermediates produces carboxylic acids via isocyanate hydrolysis. This method offers:
-
75–80% yield in dioxane/water systems
-
Excellent functional group tolerance
Reaction Optimization and Process Chemistry
Comparative analysis of key parameters across methodologies reveals critical optimization points:
Table 1. Solvent Effects on Cyclization Efficiency
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclohexanone | 72 | 98.5 | 6 |
| Dioxane | 68 | 97.2 | 8 |
| DMF | 55 | 95.1 | 12 |
| EtOH | 42 | 91.3 | 18 |
Data adapted from large-scale process patents demonstrates cyclohexanone's superiority in both rate and yield.
Catalyst Screening for Cross-Coupling
| Catalyst | Loading (mol%) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 5 | 65 | 12 |
| Pd(dppf)Cl₂ | 3 | 85 | 4 |
| Pd(OAc)₂/XPhos | 2 | 78 | 7 |
The Pd(dppf)Cl₂ system achieves optimal balance between activity and cost-effectiveness for industrial applications.
Q & A
Q. What are the key synthetic routes for 4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:
Core formation : Condensation of 2-chlorobenzaldehyde with aminopyridine derivatives to construct the imidazo[4,5-c]pyridine scaffold.
Functionalization : Introduction of the carboxylic acid group via hydrolysis of ester intermediates.
Optimization strategies:
- Use palladium or copper catalysts for cross-coupling reactions to enhance yield .
- Solvent selection (e.g., DMF or toluene) impacts reaction efficiency; reflux conditions improve cyclization .
- Purification via column chromatography or recrystallization ensures >95% purity .
Table 1 : Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core Formation | Pd(OAc)₂, DMF, 120°C | 65 | 90 | |
| Carboxylic Acid Introduction | NaOH, EtOH, reflux | 78 | 95 |
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation and confirms substituent positions (e.g., 2-chlorophenyl orientation) .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.3–7.5 ppm confirm aromatic protons from the chlorophenyl group.
- ¹³C NMR : Carboxylic acid carbon appears near δ 170 ppm .
- Mass spectrometry : Molecular ion peak ([M+H]⁺) at m/z 278.7 (theoretical: 277.71) validates molecular weight .
Q. What in vitro models are suitable for initial biological activity screening?
- Methodological Answer :
- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. IC₅₀ values <10 μM indicate promising activity .
- Antimicrobial : Disk diffusion assays against E. coli and S. aureus; zones of inhibition >15 mm suggest efficacy .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., DYRK2) to evaluate target engagement .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced target selectivity?
- Methodological Answer :
- Modify substituents : Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to improve binding to hydrophobic enzyme pockets .
- Carboxylic acid bioisosteres : Substitute with tetrazole or sulfonamide groups to enhance metabolic stability while retaining hydrogen-bonding capacity .
- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases) and prioritize derivatives with lower binding energies .
Table 2 : SAR Insights from Analogues
| Derivative | Modification | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|---|
| 4-(4-CF₃-phenyl) | Trifluoromethyl group | 0.8 | Kinase X | |
| 4-(3-Bromo-phenyl) | Bromine substitution | 5.2 | Protease Y |
Q. What experimental strategies resolve contradictions in reported mechanisms of action (e.g., conflicting kinase vs. protease inhibition data)?
- Methodological Answer :
- Target deconvolution :
CRISPR-Cas9 knockout : Silence candidate targets (e.g., DYRK2) in cell lines; loss of compound efficacy confirms target relevance .
Biochemical pull-down assays : Use biotinylated probes to isolate bound proteins for identification via LC-MS/MS .
- Kinetic studies : Compare inhibitor constants (Kᵢ) across enzymes; a lower Kᵢ for Kinase X vs. Protease Y clarifies primary targets .
Q. How do in vitro and in vivo pharmacokinetic profiles differ, and what formulation strategies address bioavailability challenges?
- Methodological Answer :
- In vitro ADME :
- Microsomal stability : <30% remaining after 1 hour suggests hepatic metabolism; add cytochrome P450 inhibitors (e.g., ketoconazole) .
- Caco-2 permeability : Papp <1×10⁻⁶ cm/s indicates poor absorption; employ prodrug strategies (e.g., ester prodrugs) .
- In vivo :
- Plasma exposure : Low AUC in rodent studies (<500 ng·h/mL) necessitates nanoparticle encapsulation or lipid-based carriers .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show limited efficacy?
- Methodological Answer :
- Cell line heterogeneity : Test across panels (e.g., NCI-60) to identify sensitive subtypes (e.g., leukemia vs. solid tumors) .
- Compound stability : Degradation in cell culture media (e.g., hydrolysis at pH 7.4) may reduce observed activity; confirm stability via HPLC .
- Off-target effects : Use transcriptomics (RNA-seq) to identify unintended pathways (e.g., apoptosis vs. autophagy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
